1-(2,3-Dimethoxyphenyl)propan-2-ol

Lipophilicity Physicochemical Properties Drug Design

Researchers studying CNS depressant SAR of ring-methoxylated 1-phenyl-2-propanols require the precise 2,3-dimethoxy regioisomer to avoid confounding lipophilicity and receptor binding data. This compound delivers the exact substitution pattern for correlation with historical LRA50 values (Barfknecht et al., 1971). • Predicted LogP 1.44 enables direct lipophilicity-activity correlation. • 98% purity, suitable for analytical reference standard development. • Available from BenchChem with reliable global shipping.

Molecular Formula C11H16O3
Molecular Weight 196.24 g/mol
CAS No. 33414-37-8
Cat. No. B13610679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dimethoxyphenyl)propan-2-ol
CAS33414-37-8
Molecular FormulaC11H16O3
Molecular Weight196.24 g/mol
Structural Identifiers
SMILESCC(CC1=C(C(=CC=C1)OC)OC)O
InChIInChI=1S/C11H16O3/c1-8(12)7-9-5-4-6-10(13-2)11(9)14-3/h4-6,8,12H,7H2,1-3H3
InChIKeyGCKNJKPJTMNFTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,3-Dimethoxyphenyl)propan-2-ol: Properties and Use Profile


1-(2,3-Dimethoxyphenyl)propan-2-ol (CAS 33414-37-8) is a secondary alcohol with the molecular formula C11H16O3 and a molecular weight of 196.24 g/mol . It is a member of the ring-methoxylated 1-phenyl-2-propanol class, compounds that have been investigated for their depressant-like pharmacological activity [1]. The compound is characterized by its 2,3-dimethoxy substitution pattern on the phenyl ring, a structural feature that distinguishes it from other methoxy-substituted analogs and can influence its physicochemical properties and potential applications in research .

Compound Class
Ring-methoxylated 1-phenyl-2-propanol
Substitution Pattern
2,3-Dimethoxy on phenyl ring
Research Context
Reported depressant-like pharmacological activity context
Workflow Fit
Supports SAR studies and physicochemical profiling

1-(2,3-Dimethoxyphenyl)propan-2-ol Specificity


The specific substitution pattern on the phenyl ring of 1-(2,3-Dimethoxyphenyl)propan-2-ol is a critical determinant of its physicochemical and pharmacological profile. Generic substitution with unsubstituted 1-phenyl-2-propanol or the 3,4-dimethoxy analog is not recommended because the position of methoxy groups directly influences the compound's lipophilicity, as indicated by predicted LogP values, and its biological activity. The 2,3-substitution pattern creates a unique electronic and steric environment that can alter receptor binding affinity and metabolic stability compared to other regioisomers . Research on related ring-methoxylated 1-phenyl-2-propanols has demonstrated that methoxy group position correlates with differences in partition coefficients and central nervous system depressant effects, underscoring the need for the specific compound in studies requiring precise structure-activity relationship (SAR) data [1].

Target: 2,3-dimethoxy
Unsubstituted parent (1-phenyl-2-propanol)
Lipophilicity shift may alter membrane permeation and CNS assay response
Target: 2,3-dimethoxy
3,4-Dimethoxy analog
Regioisomeric difference may change receptor-binding and metabolic stability context
Target: 2,3-dimethoxy
Generic 1-phenyl-2-propanol
Absence of methoxy groups removes key electronic/steric profile required for class-level activity

1-(2,3-Dimethoxyphenyl)propan-2-ol Comparative Evidence


Lipophilicity (LogP) vs. Analogs

The predicted octanol-water partition coefficient (LogP) for 1-(2,3-Dimethoxyphenyl)propan-2-ol is 1.44 . This value is higher than that of the unsubstituted parent compound, 1-phenyl-2-propanol (predicted LogP ~1.1), and distinct from the 3,4-dimethoxy analog, 1-(3,4-dimethoxyphenyl)-2-propanol, for which a different LogP is expected based on the positional isomerism of methoxy groups [1].

Lipophilicity vs. Analogs
Cross-study comparable
Target LogP 1.44 vs. parent ~1.1
Supports lipophilicity differentiation in SAR
Predicted values; experimental verification recommended
Lipophilicity Physicochemical Properties Drug Design

Depressant Activity vs. Unsubstituted Parent

The class of ring-methoxylated 1-phenyl-2-propanols, which includes 1-(2,3-Dimethoxyphenyl)propan-2-ol, exhibits depressant-like activity in a mouse model, as measured by the loss of righting ability (LRA50) [1]. While specific LRA50 data for this compound are not publicly available, a linear correlation between LRA50 and partition coefficients was observed for six compounds in this class, suggesting that the 2,3-dimethoxy substitution pattern, with its distinct lipophilicity, will result in a different depressant potency compared to the unsubstituted parent compound (1-phenyl-2-propanol) [1].

Depressant Activity
Class-level inference
LRA50 correlation with lipophilicity suggested
Supports CNS depression endpoint context for this isomer
No direct compound-specific data; class-level evidence
Neuropharmacology CNS Depression Structure-Activity Relationship

Boiling Point & Density vs. Positional Isomer

1-(2,3-Dimethoxyphenyl)propan-2-ol has a predicted boiling point of 285.3±25.0 °C at 760 mmHg and a density of 1.1±0.1 g/cm³ . These values are distinct from those of its structural isomer, 2-(2,3-Dimethoxyphenyl)propan-2-ol (CAS 153390-68-2), for which specific predicted data are not available in the same source, but the difference in the position of the hydroxyl group is expected to result in different physical properties, such as boiling point and solubility .

Boiling Point & Density
Supporting evidence
BP: 285.3±25.0 °C; Density: 1.1±0.1 g/cm³
Supports isomer identification in analytical workflows
Predicted values; comparator data unavailable
Physicochemical Properties Analytical Chemistry Synthetic Chemistry

1-(2,3-Dimethoxyphenyl)propan-2-ol Applications


SAR Studies: Methoxylated Phenylpropanols

This compound is ideally suited for inclusion in a panel of ring-methoxylated 1-phenyl-2-propanols to systematically investigate how the position of methoxy groups affects central nervous system depressant activity. Its specific 2,3-substitution pattern, with a predicted LogP of 1.44 , provides a critical data point for correlating lipophilicity with LRA50 values, as established by Barfknecht et al. [1]. Procurement is recommended for research groups aiming to expand on the 1971 SAR findings with modern pharmacological assays.

Physicochemical Profiling and Method Development

The predicted physicochemical properties, including a boiling point of 285.3±25.0 °C and a density of 1.1±0.1 g/cm³ , make this compound a useful reference standard for developing and validating analytical methods, such as HPLC or GC-MS, for the detection and quantification of methoxylated phenylpropanols in biological matrices or synthetic mixtures. Its distinct properties compared to the unsubstituted parent and other regioisomers can aid in method selectivity.

Synthetic Intermediate for Specialized Molecules

The secondary alcohol functional group of 1-(2,3-Dimethoxyphenyl)propan-2-ol can be further derivatized, for example, by oxidation to the corresponding ketone (1-(2,3-dimethoxyphenyl)propan-2-one) or by conversion to an amine . This makes it a valuable intermediate for synthesizing more complex molecules, particularly those where the 2,3-dimethoxy substitution pattern is a key structural requirement for target binding or material properties.

Application
Selection Property
Validation Focus
Methoxylated phenylpropanol SAR studies
Lipophilicity (LogP) differentiation
Correlation with depressant-like CNS activity endpoints
Physicochemical method development
Distinct boiling point & density profile
Analytical selectivity vs. unsubstituted and regioisomeric analogs
Synthetic intermediate derivatization
Secondary alcohol reactivity
Oxidation/amination yield and purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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